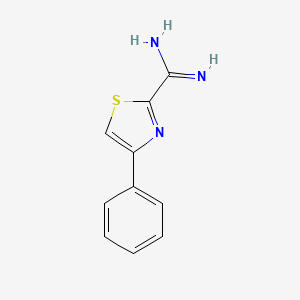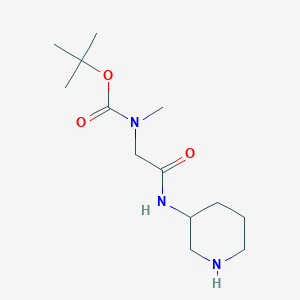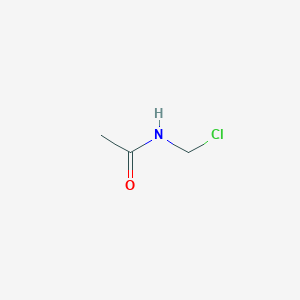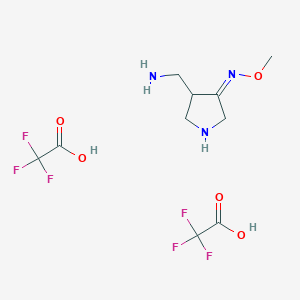
4-Phenylthiazole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylthiazole-2-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent such as bromine in acetic acid. This reaction yields 4-phenylthiazole-2-amine, which can then be further reacted with cyanamide to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylthiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Phenylthiazole-2-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as choline o-acetyltransferase, leading to the depletion of acetylcholine in nerve endings
Comparaison Avec Des Composés Similaires
2-Amino-4-phenylthiazole: Shares the thiazole ring and phenyl group but lacks the carboximidamide group.
4-Phenylthiazole-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
2-Phenylthiazole: Lacks the carboximidamide group and has different biological activities.
Uniqueness: 4-Phenylthiazole-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9N3S |
|---|---|
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
4-phenyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C10H9N3S/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12) |
Clé InChI |
XJJWFMZGMOSXIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)




![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

